molecular formula C8H16ClNO3 B2876575 Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 1363405-28-0

Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No.: B2876575
CAS No.: 1363405-28-0
M. Wt: 209.67
InChI Key: QDMPKNIXADZTMM-HHQFNNIRSA-N
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Description

Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a bicyclic organic compound featuring a tetrahydropyran ring substituted with an amine group at position 3 and an ethyl carboxylate ester at position 2. The cis-configuration of the amine and carboxylate groups imparts distinct stereochemical and physicochemical properties, making it valuable in pharmaceutical and synthetic chemistry. Its hydrochloride salt form enhances solubility and stability, critical for formulation and biological applications.

Structural elucidation of such compounds typically employs techniques like NMR and UV spectroscopy, as demonstrated in studies of structurally related pyran derivatives (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) . Crystallographic tools like SHELX and WinGX are also pivotal for confirming stereochemistry and hydrogen-bonding patterns .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3R,4R)-3-aminooxane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-3-4-11-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMPKNIXADZTMM-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCOC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves several steps. The starting material is typically a pyran derivative, which undergoes a series of chemical reactions including esterification, amination, and hydrochloride salt formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted pyran derivatives.

Scientific Research Applications

Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on cellular processes and metabolic pathways.

    Medicine: It is primarily used in the treatment of type 2 diabetes by regulating blood glucose levels.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the pancreatic beta cells, stimulating the release of insulin and thereby lowering blood glucose levels. The compound also affects various metabolic pathways, enhancing glucose uptake and utilization in peripheral tissues.

Comparison with Similar Compounds

Key Observations:

Hydrochloride Salts: The hydrochloride form of the target compound enhances aqueous solubility compared to free-base analogs like 4-(2-Aminoethyl)tetrahydro-2H-pyran .

Ester vs. Carboxylic Acid : The ethyl carboxylate group in the target compound improves membrane permeability relative to carboxylic acid derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) .

Stereochemical Impact : The cis-configuration of the amine and ester groups differentiates it from trans-isomers, which may exhibit altered hydrogen-bonding patterns and crystallographic packing .

Key Findings:

  • The target compound’s ester group reduces solubility compared to its hydrochloride analog but increases lipophilicity, favoring CNS targeting.
  • Synthetic yields for ester-containing derivatives (65–75%) are lower than those for amine analogs (70–85%), likely due to steric hindrance during esterification .

Hydrogen Bonding and Crystallography

Hydrogen-bonding networks in the target compound’s crystal lattice differ significantly from non-ester analogs. For example:

  • The carboxylate oxygen participates in strong O–H···N bonds with adjacent amine groups, stabilizing the cis-configuration .
  • In contrast, 4-(2-Aminoethyl)tetrahydro-2H-pyran exhibits weaker N–H···O interactions due to the absence of an ester group .

Biological Activity

Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following characteristics:

PropertyDescription
CAS Number 1363405-28-0
Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
SMILES Notation CCOC(=O)[C@@H]1CCOC[C@@H]1N.Cl
Physical State White to yellow solid
Purity ≥ 95%

The compound features a tetrahydropyran ring with an amino group and an ethyl ester functional group, which contributes to its reactivity and biological activity.

Research indicates that this compound may function as an enzyme inhibitor. Its mechanism typically involves binding to specific enzyme active sites, thereby inhibiting their activity and altering biological pathways. This makes it a candidate for therapeutic applications, particularly in the development of enzyme inhibitors relevant to various diseases.

Antiviral Properties

Recent studies have highlighted the compound's potential antiviral properties. For instance, it has been explored as a selective inhibitor of host kinases involved in viral replication processes. In vitro studies demonstrated that compounds with similar structures exhibited potent antiviral activity against Dengue virus by targeting AAK1 and GAK kinases, suggesting that this compound could share similar mechanisms of action .

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition assays. For example, it has been evaluated for its ability to inhibit specific proteases and kinases, which are crucial in various signaling pathways. The structure-activity relationship (SAR) studies have provided insights into how modifications to the compound can enhance its inhibitory potency .

Case Studies

  • Dengue Virus Inhibition : In a study investigating broad-spectrum antiviral agents, this compound was part of a series of compounds tested for efficacy against Dengue virus in human primary monocyte-derived dendritic cells (MDDCs). The results indicated significant antiviral activity, supporting further exploration of this compound's therapeutic potential .
  • Enzyme Targeting : Another study focused on the inhibition of IRAK4, a kinase implicated in inflammatory responses. The findings suggested that derivatives of tetrahydropyran compounds could effectively inhibit IRAK4 activity, paving the way for the development of new anti-inflammatory drugs .

Research Findings

A summary of key research findings related to this compound is provided in the table below:

Study FocusFindingsReference
Antiviral ActivityPotent inhibition of Dengue virus replication
Enzyme InhibitionEffective against IRAK4 and other kinases
Structure-Activity RelationshipModifications enhance inhibitory potency

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